Methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate
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Overview
Description
Methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methyl group, a ketone, an ester, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate typically involves multiple steps:
Formation of the Cyclohexene Ring: The initial step often involves the Diels-Alder reaction between a diene and a dienophile to form the cyclohexene ring.
Introduction of Functional Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize efficiency and purity.
Purification Techniques: Employing methods such as distillation, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism by which methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate: Another ester with a different ring structure.
Ethyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-methyl-4-oxo-6-(propan-2-yl)cyclohex-2-ene-1-carboxylate is unique due to its specific combination of functional groups and the cyclohexene ring, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-methyl-4-oxo-6-propan-2-ylcyclohex-2-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-7(2)10-6-9(13)5-8(3)11(10)12(14)15-4/h5,7,10-11H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQPQEKBIHGLEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1C(=O)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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